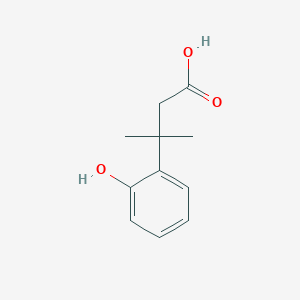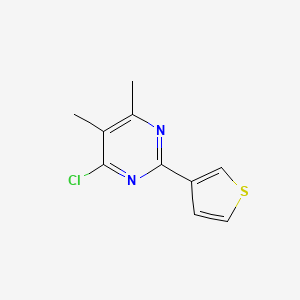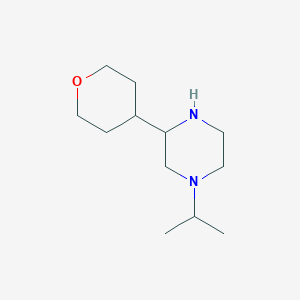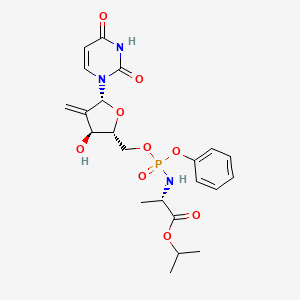
(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-isopropyl-2-(((((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methylenetetrahydrofuran-2-yl)methoxy(phenoxy)phosphoryl)amino)propanoate)” is a complex organic molecule with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis may include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may also be investigated for its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. This could include studying its efficacy in treating specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds may include other organic molecules with comparable functional groups and structural features. Examples could be other phosphorylated compounds or molecules containing tetrahydrofuran rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This may confer unique chemical properties and biological activities that distinguish it from other similar compounds.
特性
分子式 |
C22H28N3O9P |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35?/m0/s1 |
InChIキー |
SLQAQPOMVKZSBV-KJZQRQDESA-N |
異性体SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
正規SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



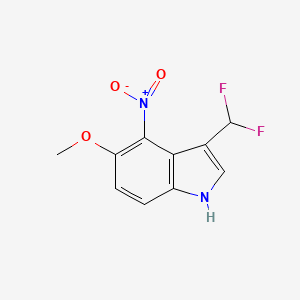
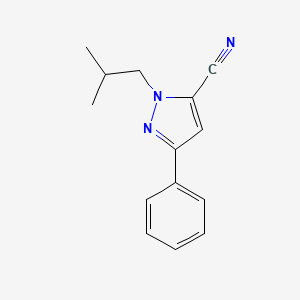
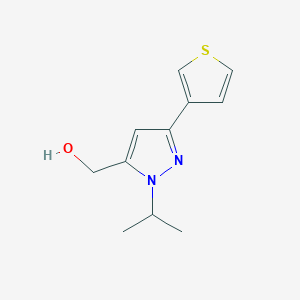
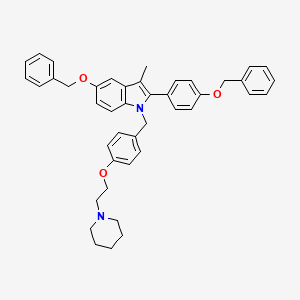

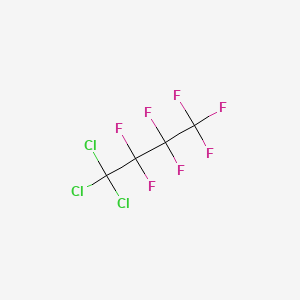

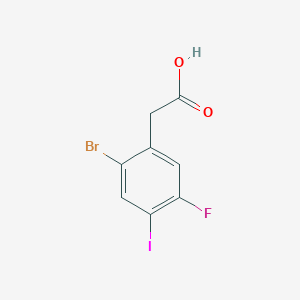
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
